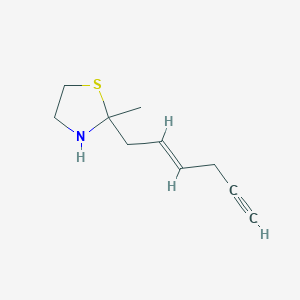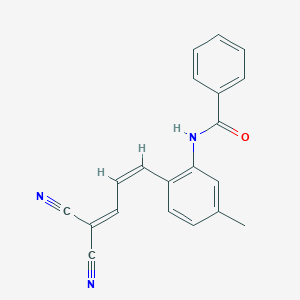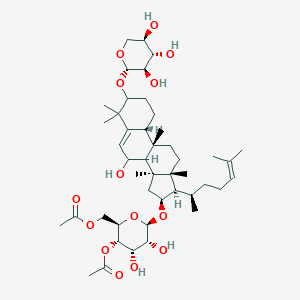
Hebevinoside VII
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,3S,4S,5R,6R)-3-acetyloxy-4,5-dihydroxy-6-[[(7R,9S,10R,13R,14S,16S,17R)-7-hydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-16-yl]oxy]oxan-2-yl]methyl acetate is a natural product found in Hebeloma vinosophyllum with data available.
Applications De Recherche Scientifique
Structural Analysis and Crystallography
The complex organic compound has been a subject of interest in structural analysis and crystallography. Studies like those conducted by Ketuly et al. (2010) have focused on understanding the molecular configurations and conformational properties of related compounds. These studies are crucial in the field of crystallography for comprehending the detailed molecular architecture of complex organic structures (Ketuly et al., 2010).
Pharmaceutical Research
In pharmaceutical research, the detailed understanding of complex organic compounds aids in the development of new drugs and therapeutic agents. For instance, Gardner et al. (2017) explored the molecular basis of altered channel gating induced by specific compounds, which is vital for the development of drugs targeting specific ion channels in the body (Gardner et al., 2017).
Computer-Aided Drug Design
Advancements in computer technology have enabled the use of complex organic molecules in computer-aided drug design. Studies like those by Skariyachan et al. (2011) have employed computer simulations to predict the interactions and efficacy of such compounds in combating specific bacterial infections (Skariyachan et al., 2011).
Biochemical Research
In biochemical research, these compounds are often used to study various biological processes and pathways. Research such as that conducted by Ching (2013) involves synthesizing derivatives of complex organic compounds to study their effects on biological systems, such as liver X receptors, which are crucial for understanding cholesterol metabolism (Ching, 2013).
Propriétés
Numéro CAS |
101770-14-3 |
|---|---|
Formule moléculaire |
C45H72O14 |
Poids moléculaire |
837 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6R)-3-acetyloxy-4,5-dihydroxy-6-[[(7R,9S,10R,13R,14S,16S,17R)-7-hydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-16-yl]oxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C45H72O14/c1-22(2)12-11-13-23(3)33-30(57-41-37(53)35(51)38(56-25(5)47)31(58-41)21-54-24(4)46)19-45(10)39-28(48)18-27-26(43(39,8)16-17-44(33,45)9)14-15-32(42(27,6)7)59-40-36(52)34(50)29(49)20-55-40/h12,18,23,26,28-41,48-53H,11,13-17,19-21H2,1-10H3/t23-,26+,28-,29-,30+,31-,32?,33+,34+,35+,36-,37-,38-,39?,40+,41-,43+,44-,45+/m1/s1 |
Clé InChI |
HXQKCVLHJXCOGN-AFPYEXPYSA-N |
SMILES isomérique |
C[C@H](CCC=C(C)C)[C@H]1[C@H](C[C@@]2([C@@]1(CC[C@@]3(C2[C@@H](C=C4[C@@H]3CCC(C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)C)C)C)O[C@H]6[C@@H]([C@@H]([C@@H]([C@H](O6)COC(=O)C)OC(=O)C)O)O |
SMILES |
CC(CCC=C(C)C)C1C(CC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)OC5C(C(C(CO5)O)O)O)O)C)C)C)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)O)O |
SMILES canonique |
CC(CCC=C(C)C)C1C(CC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)OC5C(C(C(CO5)O)O)O)O)C)C)C)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


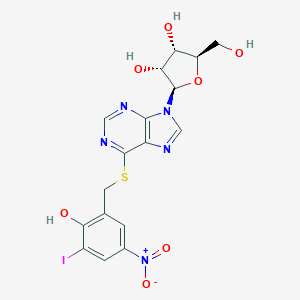
![(2S,3R,4S,5R)-2-[[(7R,9R,10R,13R,14S,16R,17R)-7,16-dihydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B217586.png)
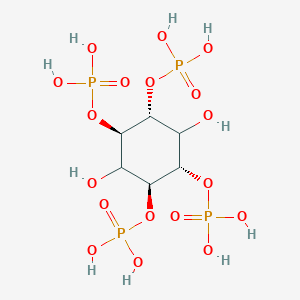
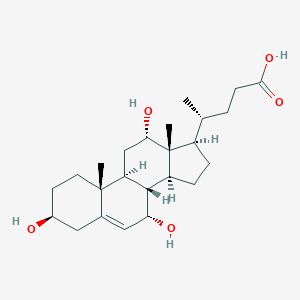
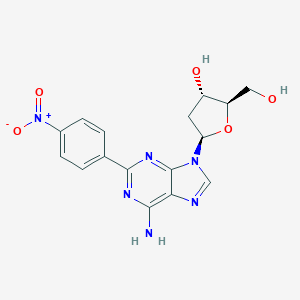
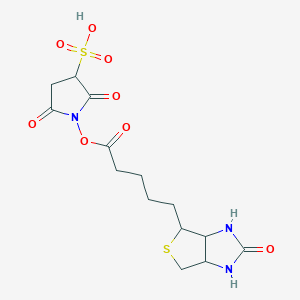
![2-[(2-Nitrophenyl)methylideneamino]guanidine](/img/structure/B217612.png)
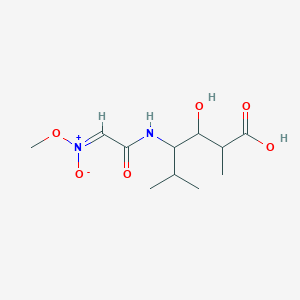

![(2R)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[2-hydroxy-5-(4-hydroxyphenyl)phenyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B217663.png)
![6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[4-hydroxy-3-(2-hydroxyethylamino)-5-methyloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B217667.png)
